molecular formula C4H2F3NO2 B11920973 2-(Trifluoromethyl)oxazol-4-ol

2-(Trifluoromethyl)oxazol-4-ol

Cat. No.: B11920973
M. Wt: 153.06 g/mol
InChI Key: UHQFMYHJFJUODS-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)oxazol-4-ol is a heterocyclic compound that features an oxazole ring substituted with a trifluoromethyl group at the second position and a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)oxazol-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of trifluoroacetaldehyde with an amino alcohol under acidic conditions to form the oxazole ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)oxazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding saturated compounds.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(Trifluoromethyl)oxazol-4-one.

    Reduction: Formation of 2-(Trifluoromethyl)oxazolidine.

    Substitution: Formation of various substituted oxazoles depending on the nucleophile used.

Scientific Research Applications

2-(Trifluoromethyl)oxazol-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)oxazol-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)oxazole: Lacks the hydroxyl group at the fourth position.

    4-Hydroxy-2-methyl-oxazole: Contains a methyl group instead of a trifluoromethyl group.

    2-(Trifluoromethyl)thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.

Uniqueness

2-(Trifluoromethyl)oxazol-4-ol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C4H2F3NO2

Molecular Weight

153.06 g/mol

IUPAC Name

2-(trifluoromethyl)-1,3-oxazol-4-ol

InChI

InChI=1S/C4H2F3NO2/c5-4(6,7)3-8-2(9)1-10-3/h1,9H

InChI Key

UHQFMYHJFJUODS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(O1)C(F)(F)F)O

Origin of Product

United States

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